molecular formula C20H21N3O3S3 B4574393 ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE

ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE

Cat. No.: B4574393
M. Wt: 447.6 g/mol
InChI Key: GQNUBDSQPKPTIV-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a useful research compound. Its molecular formula is C20H21N3O3S3 and its molecular weight is 447.6 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is 447.07450506 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of novel compounds containing the structural framework of ethyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and their derivatives has been a focal point of research due to their potential biological activities. A study by Bhoi et al. (2016) emphasized a microwave-assisted synthesis method for ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, showcasing a solvent-free, environmentally benign synthesis route. This process highlighted the operational simplicity and high atom economy, providing a foundation for exploring the biological activities of these compounds, including antibacterial, antioxidant, and antitubercular effects against Mycobacterium tuberculosis H37RV (Bhoi et al., 2016).

Antimicrobial and Antioxidant Properties

Further research into the derivatives of ethyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has shown promising antimicrobial and antioxidant properties. For instance, Narayana et al. (2006) explored the conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into compounds with potential antimicrobial and anti-inflammatory activities. This study not only provided valuable insights into the chemical versatility of these compounds but also demonstrated their potential in developing new therapeutic agents with promising biological activity (Narayana et al., 2006).

Innovative Synthetic Routes and Photophysical Properties

Ershov et al. (2019) explored the DIPEA-catalyzed synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, investigating their spectral-fluorescent properties. This research not only extended the understanding of the synthetic routes for these compounds but also opened new avenues for the development of materials with specific photophysical properties, which could have applications in materials science and drug development (Ershov et al., 2019).

Properties

IUPAC Name

ethyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S3/c1-3-26-19(25)17-12-8-9-23(2)10-15(12)28-18(17)22-16(24)11-27-20-21-13-6-4-5-7-14(13)29-20/h4-7H,3,8-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNUBDSQPKPTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE

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